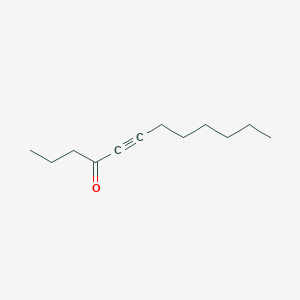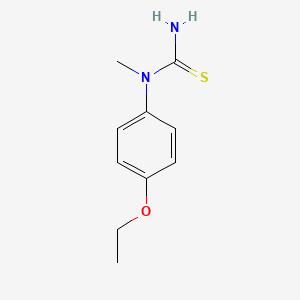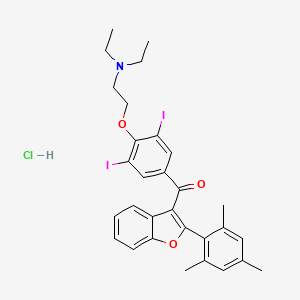
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a ketone group, diethylaminoethoxy side chain, diiodophenyl ring, mesityl group, and benzofuranyl moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride involves multiple steps:
Formation of the Benzofuranyl Moiety: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Mesityl Group: This can be achieved through Friedel-Crafts alkylation using mesitylene and a suitable catalyst.
Attachment of the Diethylaminoethoxy Side Chain: This step involves nucleophilic substitution reactions where the diethylaminoethoxy group is introduced.
Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and an oxidizing agent.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The ketone group can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The diethylaminoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The diethylaminoethoxy side chain and the diiodophenyl ring are crucial for its binding affinity to these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The planar structure of the benzofuranyl moiety allows it to intercalate into DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
- Ketone, 3,5-dibromo-4-(2-(diethylamino)ethoxy)phenyl 2-mesityl-3-benzofuranyl-, hydrochloride .
- Ketone, p-(2-(diethylamino)ethoxy)phenyl 2-mesityl-3-benzofuranyl .
Uniqueness
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride is unique due to the presence of the diiodophenyl ring, which imparts distinct chemical and biological properties. The iodination enhances its reactivity and potential biological activity compared to its brominated or non-halogenated analogs.
属性
CAS 编号 |
73343-73-4 |
|---|---|
分子式 |
C30H32ClI2NO3 |
分子量 |
743.8 g/mol |
IUPAC 名称 |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C30H31I2NO3.ClH/c1-6-33(7-2)12-13-35-29-23(31)16-21(17-24(29)32)28(34)27-22-10-8-9-11-25(22)36-30(27)26-19(4)14-18(3)15-20(26)5;/h8-11,14-17H,6-7,12-13H2,1-5H3;1H |
InChI 键 |
ZVXLOEMLLUNTSK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)C4=C(C=C(C=C4C)C)C)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


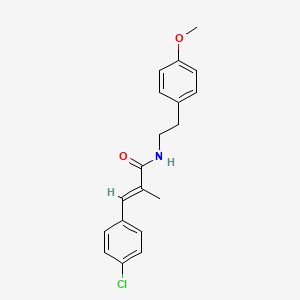
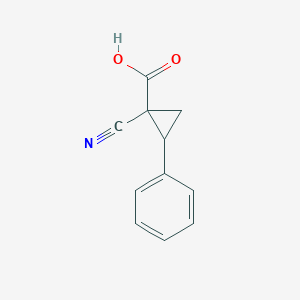
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
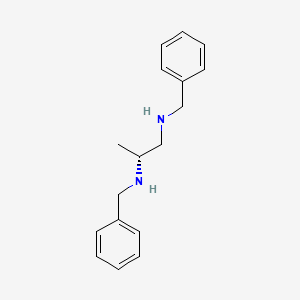
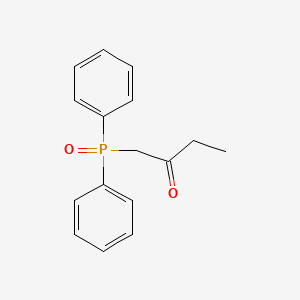
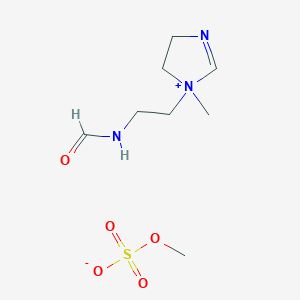

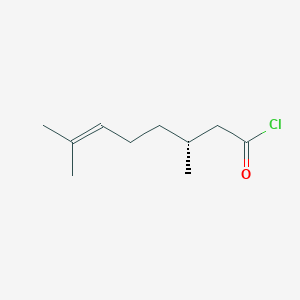
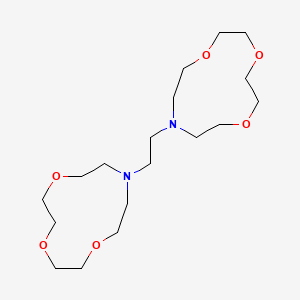
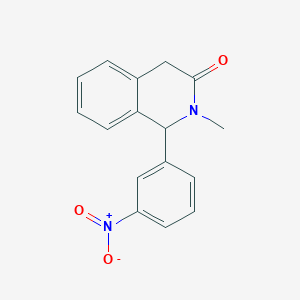
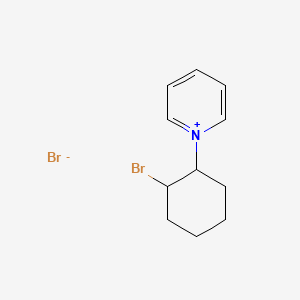
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
